N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
Description
N-[2-(Furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide (CAS RN: 877816-73-4) is a sulfonamide derivative featuring a furan ring, a 4-methylbenzenesulfonyl (tosyl) group, and a 2,5-dimethoxy-substituted benzene sulfonamide moiety. Its molecular formula is C₂₀H₂₁NO₇S₂, with an average molecular mass of 451.50 g/mol and a monoisotopic mass of 451.08 g/mol .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7S2/c1-15-6-9-17(10-7-15)30(23,24)21(19-5-4-12-29-19)14-22-31(25,26)20-13-16(27-2)8-11-18(20)28-3/h4-13,21-22H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZAAZOIWASSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the furan ring, which can be synthesized through the cyclization of 1,4-diketones. The tosyl group can be introduced via a sulfonation reaction using p-toluenesulfonyl chloride. The final step involves the coupling of the furan derivative with 2,5-dimethoxybenzenesulfonamide under basic conditions .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The tosyl group can be reduced to a thiol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the tosyl group results in thiols .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the tosyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Structural Differences and Implications
Substituent Effects: The dimethoxybenzene-sulfonamide group in the target compound contrasts with the nitroacetamide (Compound 7) and nitroethenediamine (Compound 8, 9) groups in USP analogs. The tosyl group (4-methylbenzenesulfonyl) in the target compound differs from the dimethylamino substituents in USP analogs. Tosyl groups are typically stable and resistant to metabolic cleavage, while dimethylamino groups may improve aqueous solubility .
In contrast, the target compound’s dual sulfonamide structure may align with protease inhibition or anti-inflammatory activity, though direct pharmacological data are unavailable .
Synthetic Challenges :
- The target compound’s bis-sulfonamide architecture requires multi-step synthesis, including sulfonylation of the ethyl-furan intermediate. USP analogs (e.g., Compound 7) utilize simpler nitroacetamide coupling, reflecting divergent synthetic pathways .
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